N-(piperidin-4-ylmethyl)pyridin-2-amine,hydrochloride
Description
Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C11H18ClN3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-11-10(2-1-5-14-11)8-9-3-6-13-7-4-9;/h1-2,5,9,13H,3-4,6-8H2,(H2,12,14);1H |
InChI Key |
OHLQIRJKQSQFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(N=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction is efficient for the preparation of piperidines and related compounds.
Industrial Production Methods
Industrial production methods for piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane. The reactions are often catalyzed by metal complexes, such as gold(I) or iron complexes, under specific conditions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyridines, which can be further functionalized to yield bioactive molecules with potential therapeutic applications .
Scientific Research Applications
Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride include other piperidine derivatives, such as:
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial and anticancer properties.
Uniqueness
Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological activities and synthetic versatility. Its combination of piperidine and pyridine moieties allows for diverse chemical modifications and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
